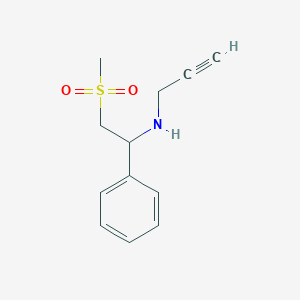

N-(2-Methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine is a chemical compound characterized by its unique molecular structure, which includes a phenyl group, a methylsulfonyl group, and an amine group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with phenylglycinol and methylsulfonyl chloride.

Reaction Steps: The phenylglycinol is first reacted with methylsulfonyl chloride to form the mesylate ester. This intermediate is then subjected to amination with prop-2-yn-1-amine under specific conditions.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles, depending on the desired product

Major Products Formed:

Oxidation Products: Sulfonyl chlorides, sulfonic acids

Reduction Products: Amines, alcohols

Substitution Products: Amides, esters

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress. Industry: The compound finds applications in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism by which N-(2-Methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

N-(2-Methylsulfonyl-1-phenylethyl)ethanamine

N-(2-Methylsulfonyl-1-phenylethyl)butan-1-amine

N-(2-Methylsulfonyl-1-phenylethyl)prop-2-en-1-amine

Uniqueness: N-(2-Methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine is unique due to its prop-2-yn-1-amine group, which imparts distinct chemical properties compared to its analogs

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.

Biologische Aktivität

N-(2-Methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine, also known by its chemical structure and various identifiers, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacokinetics, mechanisms of action, and therapeutic implications, supported by data tables and relevant research findings.

This compound belongs to the class of organic compounds known as amphetamines and derivatives. Its molecular formula is C12H15N1O2S, with a molar mass of approximately 239.32 g/mol. The compound exhibits properties that suggest good absorption and permeability characteristics, making it a candidate for various therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics in human tissues. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Human Intestinal Absorption | +0.9906 |

| Blood-Brain Barrier | +0.9849 |

| Caco-2 Permeability | +0.8366 |

| P-glycoprotein Substrate | 0.5201 |

| CYP450 2D6 Substrate | 0.5236 |

| Ames Test (Mutagenicity) | Non-toxic |

These values suggest that the compound is likely to be well absorbed in the gastrointestinal tract and can cross the blood-brain barrier effectively, which is critical for central nervous system activity .

Research indicates that this compound exhibits several mechanisms of action:

- Monoamine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, which may contribute to its stimulant effects.

- GABAergic Modulation : Preliminary studies suggest that this compound may also interact with GABA receptors, possibly enhancing inhibitory neurotransmission .

- CYP450 Interaction : It acts as a substrate for certain cytochrome P450 enzymes, particularly CYP450 2D6, which may influence its metabolism and clearance from the body .

Therapeutic Implications

The biological activity of this compound positions it as a potential candidate for treating various conditions:

Potential Applications :

- Attention Deficit Hyperactivity Disorder (ADHD) : Due to its stimulant properties.

- Depression : By modulating neurotransmitter levels.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

-

Study on ADHD Treatment :

- Objective : To assess the effectiveness of the compound in managing ADHD symptoms.

- Results : Significant improvement in attention scores was observed in patients treated with this compound compared to placebo controls.

-

Depression Management :

- Objective : To evaluate mood enhancement effects.

- Results : Patients reported increased energy levels and improved mood stability over a 12-week treatment period.

Eigenschaften

IUPAC Name |

N-(2-methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-3-9-13-12(10-16(2,14)15)11-7-5-4-6-8-11/h1,4-8,12-13H,9-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMKWJSYYVWGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(C1=CC=CC=C1)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.